Compound Description: This compound is a thienopyrimidine derivative synthesized by the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. It exhibits promising antiproliferative activity against human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and human gastric cancer cell line MKN45 (IC50 = 2.32 μM).
Relevance: Both N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and the target compound, N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide, share a core pyrimidine ring structure substituted with an aminoethyl side chain. They differ in the presence of a thienopyrimidine ring and a chloro substituent in N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and a morpholino substituent and a methyl group in the target compound.
Compound Description: This compound is a pyrrolopyrimidine-based antifolate designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It exhibits potent inhibitory activity against human DHFR, E. coli TS, and human TS. Additionally, it displays nanomolar GI50 values against various human tumor cell lines.
Relevance: N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid is structurally related to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide by the presence of an aminoethyl side chain connected to a heterocyclic ring, albeit a pyrrolopyrimidine ring in the former. Both compounds also feature an amide bond linked to a substituted aromatic moiety.
Compound Description: This compound is a pyrrolopyrimidine derivative designed as a potential dual inhibitor of TS and DHFR. While it displays potent inhibitory activity against E. coli TS, it is inactive against human DHFR and exhibits similar inhibitory activity to the related compound LY231514 against human TS.
Relevance: Like N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide, N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid features a pyrimidine core structure with a substituted aminoethyl side chain and an amide bond connected to a benzoyl moiety. The key difference lies in the additional pyrrole ring fused to the pyrimidine in the latter compound and the absence of a morpholino substituent.
Compound Description: AG337 is a nonclassical inhibitor of TS designed to avoid resistance mechanisms limiting the activity of classical antifolate antimetabolites. It exhibits antitumor effects in preclinical models and causes elevations in plasma deoxyuridine levels in patients, suggesting TS inhibition.
Relevance: AG337 shares the feature of a substituted pyrimidine ring with N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide. While AG337 is a quinazolinone derivative, both compounds possess a pyrimidine core structure and are involved in TS inhibition, albeit through different mechanisms.
Compound Description: This compound is a 6-phenylpyrazolo[3,4-d]pyrimidone derivative identified as a specific inhibitor of cGMP-specific phosphodiesterase (type V). It exhibits potent enzymatic and cellular activity, as well as in vivo oral antihypertensive activity.
Relevance: 1,3-dimethyl-6(2-propoxy-5-methanesulfonamidophenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, similar to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide, contains a pyrimidine ring as part of a fused heterocyclic system. While the former has a pyrazolopyrimidinone structure, both compounds demonstrate biological activities, albeit targeting different pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.